molecular formula C10H11N3OS B13300560 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13300560
M. Wt: 221.28 g/mol
InChI Key: BOPNHKGKNJDOJX-UHFFFAOYSA-N
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Description

1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that contains both imidazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the imidazole or thiazole rings.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Imidazole derivatives: Such as metronidazole and clotrimazole, which are known for their antimicrobial properties.

    Thiazole derivatives: Such as thiamine (vitamin B1) and ritonavir, which have diverse biological activities.

Uniqueness: 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is unique due to the combination of imidazole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Additionally, the specific substituents on the rings can further modulate its activity and selectivity.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-[4-(2-ethylimidazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C10H11N3OS/c1-3-8-11-4-5-13(8)9-6-15-10(12-9)7(2)14/h4-6H,3H2,1-2H3

InChI Key

BOPNHKGKNJDOJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CSC(=N2)C(=O)C

Origin of Product

United States

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